molecular formula C8H5BrF3NO2 B1282310 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid CAS No. 97776-05-1

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

Cat. No. B1282310
CAS RN: 97776-05-1
M. Wt: 284.03 g/mol
InChI Key: FJSVZFGLPVHCGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic and aromatic compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazinone with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . Similarly, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol is achieved through hydrolytic cleavage of a benzothiazole derivative, which is prepared by cyclization of a phenylthiourea, itself prepared from an aniline derivative and ammonium thiocyanate . These methods highlight the importance of selecting appropriate starting materials and reagents to achieve the desired structural motifs in the final product.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using various spectroscopic techniques and sometimes by X-ray crystallography. For example, the molecular structure of the triazinone derivative was confirmed by its crystallization in the monoclinic space group and characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions . The azo-benzoic acids' structures were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular geometries were optimized using density functional theory . These techniques are crucial for determining the precise molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The papers describe several chemical reactions, including isomerization, decarboxylation, hydrolysis, and cyclization. For instance, the Dimroth rearrangement is discussed, where 4-amino-3-benzyl-1,2,3-triazole and its derivatives undergo isomerization in hot, basic solutions to form equilibrium mixtures with their 4-benzylamino isomers . Additionally, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization is described . These reactions demonstrate the dynamic behavior of these compounds under different conditions and their potential for transformation into various derivatives.

Physical and Chemical Properties Analysis

The physical constants, such as UV spectra and ionization constants, are reported for some of the compounds, which are essential for understanding their behavior in different environments . The azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria dependent on solvent composition and pH . These properties are significant for predicting the solubility, stability, and reactivity of the compounds in various applications.

Scientific Research Applications

Bioconjugation in Organometallic Chemistry

The compound has been utilized in the synthesis of bioconjugates in organometallic chemistry. For instance, a platinum trimethyl complex was synthesized using a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate (Tp) ligand, demonstrating the potential of such compounds in creating bioconjugates for various applications (Kuchta, Gemel, & Metzler-Nolte, 2007).

Synthesis of Complexes with Biological Activities

Compounds related to 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid have been involved in the synthesis of cadmium (II) complexes. These complexes have been studied for their biological activities, including antifungal and antibacterial properties (Jaber, Kyhoiesh, & Jawad, 2021).

Application in Synthesis of Plant Growth Regulators

The synthesis of benzoic acid derivatives, including those with amino groups, has been investigated for potential use as plant growth regulators. This illustrates the diverse applications of such compounds in agricultural science (Teitei, 1980).

Enantioselective Synthesis in Organic Chemistry

Enantioselective synthesis methods have been developed for compounds including those with trifluoromethyl and amino groups, underscoring the relevance in stereochemistry and pharmaceutical synthesis (Jiang, Qin, & Qing, 2003).

Structural and Metabolism Studies

Research has also focused on the molecular properties of substituted benzoic acids, including trifluoromethyl benzoic acids, to understand their metabolism and related physicochemical properties (Ghauri et al., 1992).

Development of Anticancer Agents

Some derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. This highlights the compound's significance in medicinal chemistry and oncology research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Biochemical Analysis

Biochemical Properties

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic efficiency. The interactions between this compound and biomolecules are often mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active site of enzymes, inhibiting or activating their function. This compound can also interact with transcription factors, influencing gene expression. The molecular mechanism of action involves a combination of binding interactions, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may be metabolized by specific enzymes, leading to the formation of intermediate metabolites. These interactions can affect the overall metabolic balance within cells, contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within different cellular compartments can affect its biochemical interactions and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

4-amino-3-bromo-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSVZFGLPVHCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538088
Record name 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97776-05-1
Record name 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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